Naquotinib
Vue d'ensemble
Description
Naquotinib, also known as ASP8273, is a novel third-generation EGFR-TKI . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .
Molecular Structure Analysis
Naquotinib belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis
Naquotinib’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Eight Naquotinib phase I metabolites were found that had been formed by N-demethylation, oxidation, hydroxylation, and reduction .Physical And Chemical Properties Analysis
Naquotinib has a molecular weight of 562.719 and a chemical formula of C30H42N8O3 .Applications De Recherche Scientifique
Metabolic Stability and Quantification
Naquotinib (ASP8273, NQT) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) noted for its effectiveness against specific EGFR mutations in lung cancer. A study by Alrabiah et al. (2019) developed a liquid chromatography-tandem mass spectrometry method for accurately determining Naquotinib levels. This method is significant for assessing Naquotinib's concentration and its metabolic stability, providing insights into its pharmacokinetics.
Antitumor Activity in Lung Cancer
Naquotinib has shown promising results in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. Tanaka et al. (2019) reported that Naquotinib effectively targets EGFR mutations, including the T790M resistance mutation, and inhibits AXL signaling, a pathway associated with resistance to EGFR-TKIs. This suggests Naquotinib's potential in treating patients with NSCLC with EGFR-activating mutations and AXL overexpression.
Role in Overcoming Therapeutic Resistance
The complexity of therapeutic resistance in lung cancer treatment is a significant challenge. Murtuza et al. (2019) discussed various third-generation tyrosine kinase inhibitors, including Naquotinib, which targets EGFR T790M resistance. This highlights its role in combating resistance mechanisms that emerge after administration of earlier generation EGFR inhibitors.
Application in Diffuse Large B-Cell Lymphoma
Naquotinib has also been explored for its effectiveness in other cancer types. Tanaka et al. (2019) found that Naquotinib exhibits antitumor activity in activated B-cell-like diffuse large B-cell lymphoma. The study showed Naquotinib's potential beyond lung cancer, specifically in targeting the B-cell receptor pathway.
Resistance Mechanisms in Lung Cancer
Understanding resistance mechanisms is crucial for developing effective cancer therapies. Ninomiya et al. (2018) investigated the resistance mechanism to Naquotinib in lung cancer, identifying MET or NRAS amplification as a resistance mechanism. This research is vital for developing novel treatment strategies in the era of third-generation EGFR inhibitors.
Structural and Pharmacological Characterizations
The structural and pharmacological properties of Naquotinib provide insights into its effectiveness against various EGFR mutations. Hirano et al. (2018) assessed Naquotinib's efficacy in different EGFR mutations, including L858R and exon 19 deletion, contributing to the understanding of its action mechanism in NSCLC.
Safety And Hazards
Propriétés
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCLUARMDUUKN-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naquotinib | |
CAS RN |
1448232-80-1 | |
Record name | Naquotinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naquotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12036 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAQUOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.